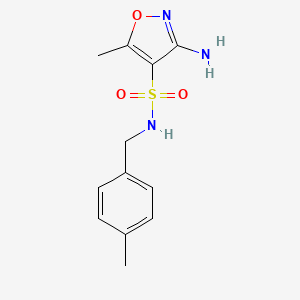

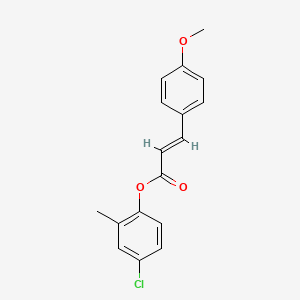

![molecular formula C20H21ClN4O B5519487 2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)

2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol involves multiple steps, including cyclization, chlorination, substitution, and the use of catalyst-free conditions. For instance, Wang Jin-peng (2013) described the preparation of a similar compound through a reaction involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, achieving an 88.5% yield under optimized conditions (Wang Jin-peng, 2013). Similarly, Kamal et al. (2015) developed a catalyst-free, three-component synthesis approach using ethanol as a solvent, highlighting the method's simplicity and eco-friendliness (A. Kamal et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of quinazoline derivatives, including 2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol, reveals detailed insights into their chemical framework and potential for biological activities. Techniques such as NMR spectroscopy, including 2D NOESY experiments, play a crucial role in confirming the structures of these compounds, as discussed by Dolzhenko et al. (2008), who prepared related compounds through cyclocondensation (A. Dolzhenko et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of 2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol derivatives are diverse, involving reactions such as nitrosation, cyclization, and interaction with various amines. Gescher et al. (1977) explored reactions leading to quinazolino[3,2-c]- and quinazolino[1,2-c]-[1,2,3]benzotriazines from similar compounds, demonstrating the complexity and reactivity of these molecules (A. Gescher et al., 1977).

Physical Properties Analysis

The physical properties of quinazoline derivatives, including solubility, melting point, and stability, are crucial for understanding their behavior in various environments and potential applications. While specific data on 2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol is not detailed in the available literature, the general methodologies for analyzing these properties are well-established in the field of organic chemistry.

Chemical Properties Analysis

Chemical properties, such as reactivity with nucleophiles, electrophiles, and the ability to undergo various organic reactions, define the utility and potential applications of quinazoline derivatives. Grytsak et al. (2021) discussed the synthesis and modification of quinazolin-2-ones under the action of nucleophilic and non-nucleophilic bases, providing insight into the chemical behavior of similar compounds (O.A. Grytsak et al., 2021).

科学研究应用

毒性预测和抗癌活性对许多绣球科植物中发现的喹唑啉类生物碱 1-苯基-1-(喹唑啉-4-基) 乙醇化合物的毒性预测研究表明,大多数已鉴定的喹唑啉衍生物表现出抗癌活性。该研究旨在使用 Toxtree、pkCSM 和 PreADMET 等工具识别具有高活性和最低毒性的化合物。确定的最好的三种抗癌化合物(化合物 14、16 和 19)表现出高活性和低毒性,强调了喹唑啉衍生物在癌症治疗中的潜力 (Yeni、Supandi 和 Merdekawati,2018).

合成和抗菌活性已经开发了 4'-苯基-1'H-螺[吲哚-3,2'-喹唑啉]-2-酮和 2,4-二苯基-1,2-二氢喹唑啉的无催化剂合成,显示出操作简单、产率更高和反应时间更短。这种环保且经济的方法使用乙醇作为溶剂。本研究中的某些化合物显示出显着的抗菌活性,特别是对革兰氏阳性菌微球菌和革兰氏阴性菌肺炎克雷伯菌,表明它们作为抗菌剂的潜力 (Kamal 等人,2015).

化学选择性合成方案区域选择性和化学选择性合成各种吡唑并喹啉酮和吡唑并喹唑啉酮的研究说明了乙醇在促进多种化学反应中的多功能性。通过调整反应条件,例如温度和特定碱的存在,实现了合成三环化合物的不同途径,展示了乙醇在微调化学选择性和结果中的作用。这项工作有助于理解有机合成中的多组分反应,为开发新的药物化合物提供了见解 (Chebanov 等人,2008).

应力条件下的稳定性研究一项研究重点关注一种新的药物物质 3-[2-(4-苯基-1-哌嗪基)-2-氧代乙基]喹唑啉-4(3H)-酮在应力条件下的稳定性,发现该物质对紫外辐射、高温和氧化剂稳定,但在碱性环境中不稳定水解。这项研究对于药物制剂的开发至关重要,突出了稳定性研究在确保新候选药物的安全性和有效性方面的重要性 (Gendugov 等人,2021).

安全和危害

属性

IUPAC Name |

2-[4-(6-chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O/c21-16-6-7-18-17(14-16)19(15-4-2-1-3-5-15)23-20(22-18)25-10-8-24(9-11-25)12-13-26/h1-7,14,26H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDSHBVXQJCSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

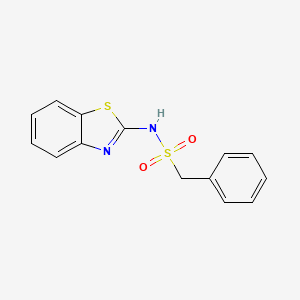

![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519426.png)

![5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5519431.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate](/img/structure/B5519474.png)

![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)